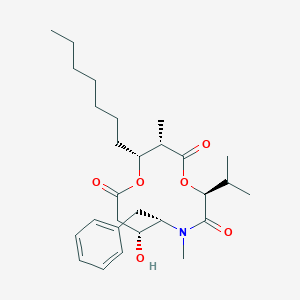![molecular formula C21H31ClN2O B064583 (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride CAS No. 171261-31-7](/img/structure/B64583.png)
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide; hydrochloride, also known as BU08028, is a chemical compound that belongs to the class of opioid ligands. BU08028 has been found to have a high affinity for the kappa opioid receptor, which is a type of receptor that is involved in pain management, mood regulation, and addiction.
Mecanismo De Acción
The kappa opioid receptor is known to play a key role in the regulation of pain and mood. When activated, the kappa opioid receptor can produce analgesic effects, which means that it can reduce the perception of pain. (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride binds to the kappa opioid receptor and activates it, leading to the production of these analgesic effects. In addition to its analgesic effects, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has also been found to produce antidepressant effects in animal models.
Efectos Bioquímicos Y Fisiológicos
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been found to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and reduced locomotor activity. In addition, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been found to produce antidepressant effects, as well as anxiolytic effects, which means that it can reduce anxiety. (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has also been found to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride is its high selectivity for the kappa opioid receptor, which reduces the risk of side effects that are commonly associated with other opioid drugs. In addition, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been found to produce a range of effects that are relevant to pain management, depression, and addiction, which makes it a promising candidate for further research.
One limitation of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride. One possibility is to further investigate its potential therapeutic applications in the treatment of pain, depression, and addiction. Another possibility is to explore its mechanism of action in more detail, in order to better understand how it produces its effects. Finally, future research could focus on developing more potent and longer-lasting versions of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride, in order to improve its efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride was first reported by researchers at the University of North Carolina at Chapel Hill in 2007. The synthesis method involves several steps, including the reaction of 3-phenylprop-2-enoyl chloride with N-butylpiperidine, followed by the reduction of the resulting iminium ion with sodium borohydride. The final step involves the reaction of the resulting amine with 8-methyl-8-azabicyclo[3.2.1]octan-3-one to produce (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride.
Aplicaciones Científicas De Investigación
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been widely studied for its potential therapeutic applications in the treatment of pain, depression, and addiction. It has been found to be a highly selective kappa opioid receptor agonist, which means that it can activate this receptor without affecting other opioid receptors in the body. This selectivity is important because it reduces the risk of side effects that are commonly associated with other opioid drugs.
Propiedades
Número CAS |
171261-31-7 |
|---|---|
Nombre del producto |
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride |
Fórmula molecular |
C21H31ClN2O |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O.ClH/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;/h5-10,13,18-20H,3-4,11-12,14-16H2,1-2H3;1H/b13-10+; |
Clave InChI |
PIRCALUPZAXTFN-RSGUCCNWSA-N |
SMILES isomérico |
CCCCN(C1CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.Cl |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.Cl |
SMILES canónico |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.Cl |
Sinónimos |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenyl-prop-2-e namide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)


![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)






